N-cyclopropyl-2-(2-iodophenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(2-iodophenoxy)acetamide is an organic compound with the molecular formula C11H12INO2 It is characterized by the presence of a cyclopropyl group, an iodophenoxy moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-iodophenoxy)acetamide typically involves the following steps:
Formation of 2-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.
Etherification: The 2-iodophenol is then reacted with chloroacetic acid to form 2-(2-iodophenoxy)acetic acid.
Amidation: Finally, the 2-(2-iodophenoxy)acetic acid is reacted with cyclopropylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-iodophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, affecting the functional groups present.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.
Scientific Research Applications
N-cyclopropyl-2-(2-iodophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-iodophenoxy)acetamide involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(2-bromophenoxy)acetamide
- N-cyclopropyl-2-(2-chlorophenoxy)acetamide
- N-cyclopropyl-2-(2-fluorophenoxy)acetamide
Uniqueness
N-cyclopropyl-2-(2-iodophenoxy)acetamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and biological activity compared to similar compounds with different halogens.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-iodophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCWUYOHUPSXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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